Cyclooct-1-ene-1-peroxol

Description

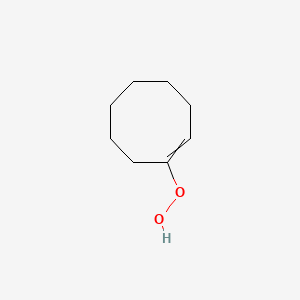

Cyclooct-1-ene-1-peroxol is a cyclic organic compound featuring an eight-membered ring with a peroxide (-O-O-) functional group at the 1-position. This structure imparts unique reactivity and instability due to the strained cyclooctene ring and the labile peroxide bond.

Properties

CAS No. |

501022-22-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-hydroperoxycyclooctene |

InChI |

InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2 |

InChI Key |

QLYNCBDPYTZWMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=CCC1)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-1-ene-1-peroxol can be synthesized through the oxidation of cyclooctene using hydrogen peroxide in the presence of a catalyst. The reaction typically involves the use of a transition metal catalyst, such as molybdenum or tungsten, to facilitate the formation of the peroxide group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of flow chemistry allows for better control over reaction conditions and improved safety when handling peroxide compounds.

Chemical Reactions Analysis

Types of Reactions: Cyclooct-1-ene-1-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxide group can participate in further oxidation reactions, leading to the formation of more complex oxygenated products.

Reduction: The peroxide group can be reduced to form cyclooctanol or other related alcohols.

Substitution: The peroxide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and transition metal catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents.

Major Products:

Oxidation: Cyclooctane-1,2-diol, cyclooctane-1,2-dione.

Reduction: Cyclooctanol.

Substitution: Halogenated cyclooctenes, alkylated cyclooctenes.

Scientific Research Applications

Cyclooct-1-ene-1-peroxol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclooct-1-ene-1-peroxol involves the interaction of the peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to generate reactive oxygen species (ROS), which can then interact with cellular components, leading to oxidative stress and potential therapeutic effects. The specific molecular pathways involved depend on the context of its application, such as in drug delivery or bioorthogonal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cyclooct-1-ene-1-peroxol with three classes of related compounds: cyclic diols, fluorinated cycloalkenes, and carboxylic acid derivatives.

(Z)-Cyclooct-5-en-1,2-diol

- Structure : Features a cyclooctene ring with vicinal hydroxyl groups at positions 1 and 2.

- Synthesis : Prepared via acid-catalyzed hydrolysis of an oxabicyclo compound (e.g., using 2 M sulfuric acid, as in ) .

- Reactivity : Diols are less reactive than peroxides, as hydroxyl groups favor hydrogen bonding and participate in oxidation reactions rather than radical decomposition.

- Stability : More stable than peroxides due to the absence of a weak O-O bond.

Fluorinated Cycloalkenes (e.g., Decafluorocyclohexane)

- Structure : Fully fluorinated cyclohexene or cyclopentene rings (e.g., CAS 355-75-9) .

- Synthesis : Typically synthesized via fluorination of parent hydrocarbons.

- Reactivity : High thermal and chemical stability due to strong C-F bonds; inert compared to peroxol.

- Applications : Used in high-temperature lubricants and coatings, contrasting with peroxol’s likely role in oxidation reactions.

Cyclohexanecarboxylic Acid Derivatives

- Structure : Cyclohexane ring with carboxylic acid and hydroxyl substituents (e.g., CAS 197247-91-9) .

- Hazards : Less hazardous than peroxides; safety protocols focus on skin/eye irritation rather than explosive decomposition .

- Physical Properties: Higher polarity due to -COOH and -OH groups, suggesting better solubility in polar solvents compared to peroxol’s nonpolar peroxide group.

Comparative Data Table

Key Research Findings

Synthetic Challenges : Unlike (Z)-Cyclooct-5-en-1,2-diol, which is synthesized under mild acidic conditions , peroxol likely requires controlled oxidation conditions to avoid premature decomposition.

Stability Trade-offs : Fluorinated cycloalkenes (e.g., CAS 355-75-9) exhibit superior stability but lack the redox activity of peroxol , limiting their utility in polymerization or oxidation reactions.

Safety Considerations : Cyclohexanecarboxylic acid derivatives pose lower risks compared to peroxides, which demand stringent handling protocols due to their explosive nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.